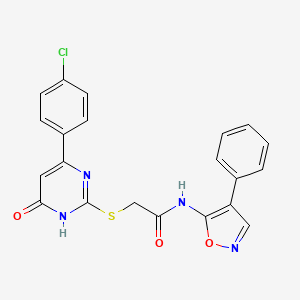

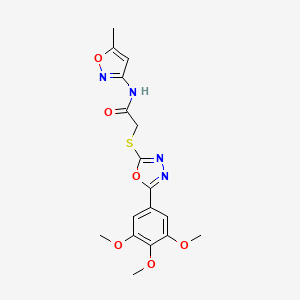

![molecular formula C18H22N6OS B2493963 1-((1H-苯并[d]咪唑-2-基)甲基)-N-(5-乙基-1,3,4-噻二唑-2-基)哌啶-4-羧酰胺 CAS No. 1235088-74-0](/img/structure/B2493963.png)

1-((1H-苯并[d]咪唑-2-基)甲基)-N-(5-乙基-1,3,4-噻二唑-2-基)哌啶-4-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of molecules that have been the focus of extensive research due to their potential therapeutic applications. Compounds with benzimidazole and thiadiazole moieties, similar to the structure of interest, have been explored for their antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis Analysis

The synthesis of compounds closely related to "1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide" often involves multi-step reactions, starting from basic benzimidazole and thiadiazole precursors. A typical synthesis might involve nucleophilic substitution reactions, cyclization, and amide formation steps. For example, the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been reported, highlighting the importance of the linker and substituent groups for activity against specific targets (Lv et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds with benzimidazole and thiadiazole scaffolds has been analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry. These studies help in confirming the structure of the synthesized compounds and understanding the electronic and spatial configuration, which is crucial for their biological activity. For instance, the molecular and crystal structures of related compounds have been elucidated to gain insights into their potential interactions with biological targets (Richter et al., 2023).

Chemical Reactions and Properties

Compounds containing benzimidazole and thiadiazole rings participate in various chemical reactions, contributing to their diverse biological activities. These reactions include nucleophilic substitution, electrophilic addition, and cyclization reactions. The chemical properties of these compounds, such as their reactivity and stability, are influenced by the nature of the substituents and the molecular framework. The synthesis and characterization of 1,3,4-thiadiazole derivatives, for example, provide valuable information on their chemical behavior and potential as pharmacophores (Ahmed et al., 2017).

Physical Properties Analysis

The physical properties of benzimidazole and thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their formulation and therapeutic application. These properties are determined by the compound's molecular structure and can significantly affect its bioavailability and pharmacokinetics. Studies on related compounds have shown that modifications in the molecular structure can enhance solubility and absorption, making them more effective as medicinal agents (Shibuya et al., 2018).

科学研究应用

合成和生物活性

- 在3位取代的咪唑并[1,2-a]吡啶的合成中,旨在开发抗分泌和细胞保护型抗溃疡药物,展示了不同程度的细胞保护性质。这些化合物在乙醇和HCl诱导的溃疡模型中没有显示出显著的抗分泌活性,但表现出良好的细胞保护性 (Starrett et al., 1989)。

抗结核应用

- 设计和合成了新型的咪唑并[1,2-a]吡啶-3-羧酰胺(IPAs),对药物敏感/耐药的结核分枝杆菌(MTB)菌株显示出相当的活性。这些化合物,如26g和26h,显示出潜力作为进一步抗结核研究的支架,具有显著的活性和安全指数 (Lv et al., 2017)。

抗微生物和抗尿素酶活性

- 含有青霉酸或头孢菌素酸基团的混合分子的微波辅助合成揭示出对各种微生物具有良好至中等抗微生物活性的化合物。此外,一些化合物表现出抗尿素酶和抗脂肪酶活性 (Başoğlu等,2013)。

抑制结核分枝杆菌GyrB

- 合成了一系列乙基-4-(4-((取代苄基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-羧酸酯,并对其体外活性进行评估,针对结核分枝杆菌GyrB ATP酶和结核分枝杆菌DNA酶,展示出有希望的抗结核活性,并突显了在这一领域进一步探索的潜力 (Jeankumar et al., 2013)。

作用机制

Target of Action

The primary targets of the compound are currently unknown. The compound contains a benzimidazole moiety, which is a key component in many functional molecules used in a variety of applications . .

Mode of Action

Compounds containing a benzimidazole moiety are known to interact with their targets in a variety of ways, depending on the specific functional groups present .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Benzimidazole derivatives have been found to be involved in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis , suggesting that they may interact with multiple biochemical pathways.

属性

IUPAC Name |

1-(1H-benzimidazol-2-ylmethyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6OS/c1-2-16-22-23-18(26-16)21-17(25)12-7-9-24(10-8-12)11-15-19-13-5-3-4-6-14(13)20-15/h3-6,12H,2,7-11H2,1H3,(H,19,20)(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDNKAXZQPGMKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

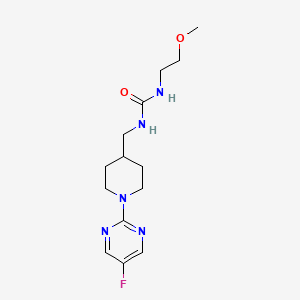

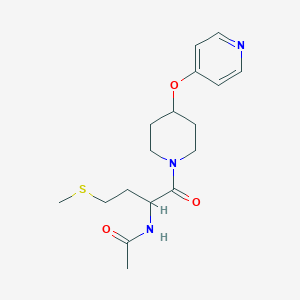

![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)

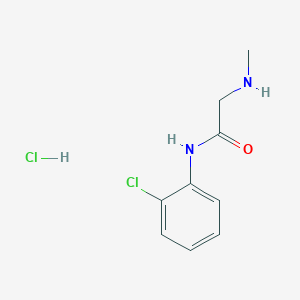

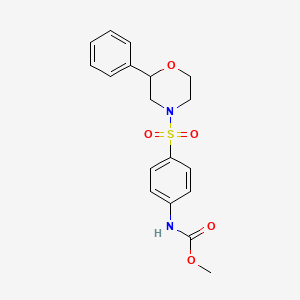

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2493888.png)

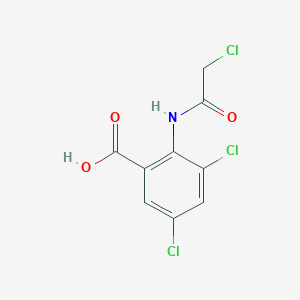

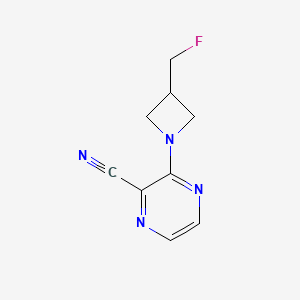

![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2493889.png)

![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2493898.png)

![3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2493899.png)

![2-[[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2493903.png)